

Enopeptin A: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

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Compound of Interest		
Compound Name:	Enopeptin A	
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Introduction

Enopeptin A is a member of the acyldepsipeptide (ADEP) class of antibiotics, a promising group of natural products with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth overview of the antibacterial spectrum of **Enopeptin A**, its mechanism of action, and the experimental protocols used to evaluate its efficacy. The information presented herein is intended to support further research and development of this novel class of antimicrobial agents.

Data Presentation: Antibacterial Spectrum of Enopeptin A

The antibacterial activity of **Enopeptin A** is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC values of **Enopeptin A** and its close analog, Enopeptin B, against several key Gram-positive pathogens. **Enopeptin A**, which possesses a 4-methylproline residue, consistently demonstrates a two-fold lower MIC compared to Enopeptin B, which has an unsubstituted proline at the same position, indicating a significant structure-activity relationship.[1]



Bacterial Strain	Enopeptin A (μg/mL)	Enopeptin B (µg/mL)
Staphylococcus aureus	0.5	1.0
Streptococcus pneumoniae	0.25	0.5
Enterococcus faecalis	1.0	2.0
Enterococcus faecium	1.0	2.0
Bacillus subtilis	0.125	0.25

Note: The above values are representative and may vary slightly depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for **Enopeptin A** is a critical step in assessing its antibacterial spectrum. The broth microdilution method is a standard and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of **Enopeptin A** in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target Gram-positive bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of **Enopeptin A** that completely inhibits visible bacterial growth.

Materials:

- Enopeptin A stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Standardized bacterial inoculum (0.5 McFarland standard)



- Spectrophotometer
- Incubator (35°C ± 2°C)

Procedure:

- Preparation of Antibiotic Dilutions: A serial twofold dilution of the Enopeptin A stock solution is performed in CAMHB directly in the 96-well plate to achieve a range of final concentrations.
- Preparation of Bacterial Inoculum: The test bacterium is cultured overnight, and the turbidity
 of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which
 corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is
 then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵
 CFU/mL in each well.
- Inoculation: Each well containing the diluted **Enopeptin A** is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.
- Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading of Results: After incubation, the plates are examined visually or with a microplate reader for turbidity. The MIC is recorded as the lowest concentration of **Enopeptin A** at which there is no visible growth.

Mechanism of Action: Dysregulation of ClpP Protease

Enopeptin A exerts its bactericidal effect through a novel mechanism of action that involves the dysregulation of the caseinolytic protease (ClpP). ClpP is a highly conserved serine protease in bacteria that, in conjunction with its associated AAA+ ATPases (e.g., ClpX, ClpA), plays a crucial role in cellular protein homeostasis by degrading misfolded or damaged proteins.





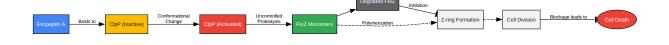


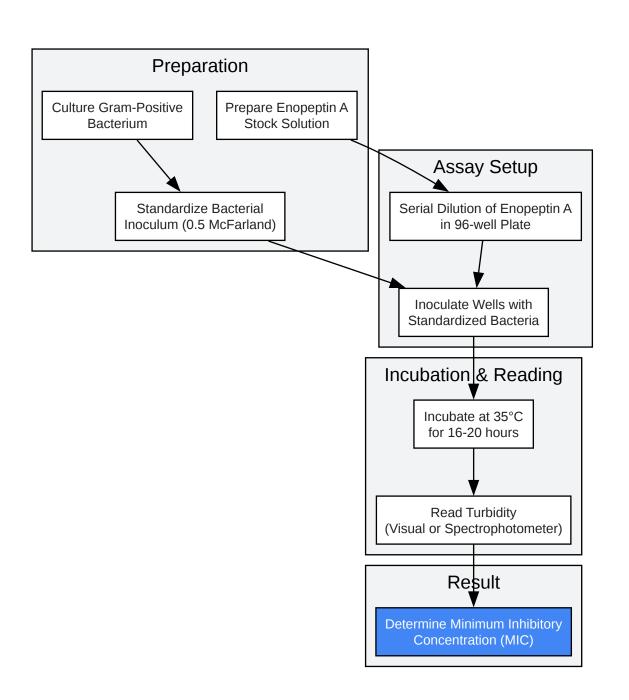
Enopeptin A binds to a hydrophobic pocket on the surface of the ClpP heptamer, a site that is normally occupied by the Clp-ATPases. This binding event induces a conformational change in ClpP, leading to its allosteric activation. The activated ClpP becomes a promiscuous and uncontrolled protease, degrading a wide range of cellular proteins, including essential proteins that are not its natural substrates.

One of the key targets of this uncontrolled proteolysis is the cell division protein FtsZ. FtsZ is a bacterial tubulin homolog that polymerizes at the mid-cell to form the Z-ring, a critical structure for bacterial cell division. The degradation of FtsZ by the **Enopeptin A**-activated ClpP complex disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately, cell death.

Mandatory Visualizations Signaling Pathway of Enopeptin A Action







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References

- 1. Restriction of the Conformational Dynamics of the Cyclic Acyldepsipeptide Antibiotics Improves Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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